molecular formula C10H6BrClN2 B11775523 5-Bromoquinoline-8-carbonitrile hydrochloride

5-Bromoquinoline-8-carbonitrile hydrochloride

Cat. No.: B11775523
M. Wt: 269.52 g/mol
InChI Key: PTRQOTNSWIYXTL-UHFFFAOYSA-N
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Description

5-Bromoquinoline-8-carbonitrile hydrochloride is a heterocyclic compound with the molecular formula C10H5BrN2·HCl It is a derivative of quinoline, a nitrogen-containing aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromoquinoline-8-carbonitrile hydrochloride typically involves a multi-step processThe reaction conditions often involve the use of hydrogen bromide and sodium nitrite in water at low temperatures, followed by the addition of copper(I) bromide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reactions are carried out under controlled conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromoquinoline-8-carbonitrile hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

5-Bromoquinoline-8-carbonitrile hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromoquinoline-8-carbonitrile hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline core. The bromine and cyano groups may enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloroquinoline-8-carbonitrile
  • 5-Fluoroquinoline-8-carbonitrile
  • 5-Iodoquinoline-8-carbonitrile

Uniqueness

5-Bromoquinoline-8-carbonitrile hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electron-withdrawing properties can affect the compound’s interaction with molecular targets, making it a valuable compound in various research applications .

Properties

Molecular Formula

C10H6BrClN2

Molecular Weight

269.52 g/mol

IUPAC Name

5-bromoquinoline-8-carbonitrile;hydrochloride

InChI

InChI=1S/C10H5BrN2.ClH/c11-9-4-3-7(6-12)10-8(9)2-1-5-13-10;/h1-5H;1H

InChI Key

PTRQOTNSWIYXTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)C#N)Br.Cl

Origin of Product

United States

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